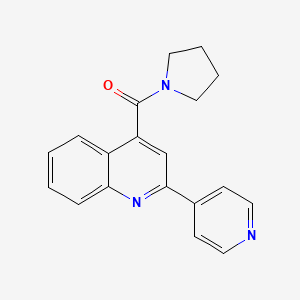
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPQ is a member of the quinoline family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mécanisme D'action
The exact mechanism of action of 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline is also relatively non-toxic, which makes it a useful tool for studying cellular pathways and mechanisms. However, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has some limitations, including its low potency and specificity for certain targets. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline, including the development of more potent and specific analogs. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline could be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline could also be used as a tool for studying cellular pathways and mechanisms involved in these diseases. Finally, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline could be studied for its potential use in combination therapies with other drugs to enhance therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline typically involves a multi-step process that begins with the reaction of 4-chloro-2-nitroaniline with acetic anhydride to form 4-acetamido-2-nitroaniline. This intermediate is then reacted with 4-pyridinecarboxaldehyde to form 2-(4-pyridinyl)-4-acetamidoaniline. The final step involves the reaction of 2-(4-pyridinyl)-4-acetamidoaniline with pyrrolidine-1-carboxylic acid to form 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline.
Applications De Recherche Scientifique
2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In addition, 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. 2-(4-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
(2-pyridin-4-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(22-11-3-4-12-22)16-13-18(14-7-9-20-10-8-14)21-17-6-2-1-5-15(16)17/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXMVXURDUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-4-(pyrrolidine-1-carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6084279.png)
![2-(5-acetyl-3-thienyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6084282.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6084308.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-4-ene-9-carboxamide hydrochloride](/img/structure/B6084318.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6084321.png)
![2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine](/img/structure/B6084329.png)
![methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6084337.png)


![2-(methoxymethyl)-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6084370.png)
![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
![3-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084384.png)
methanol](/img/structure/B6084391.png)